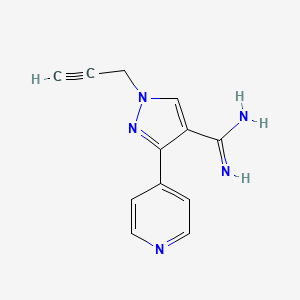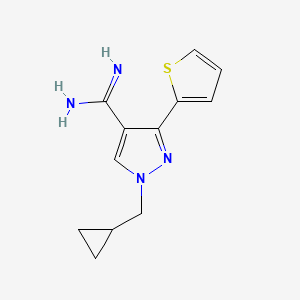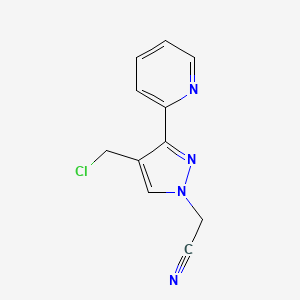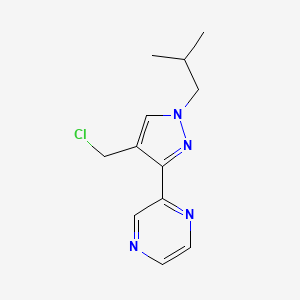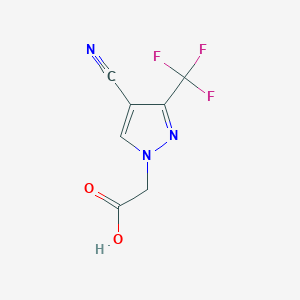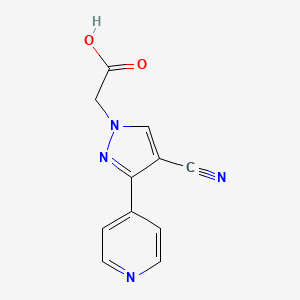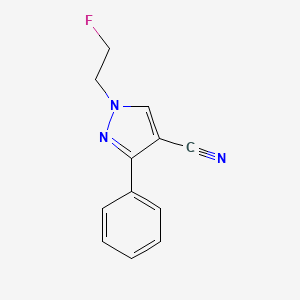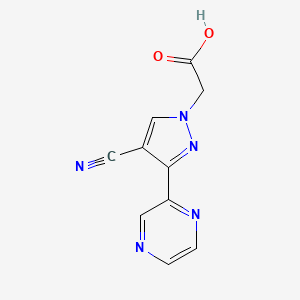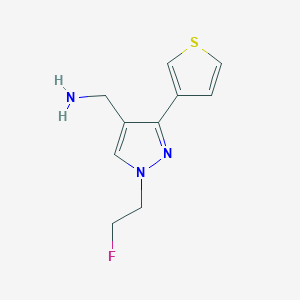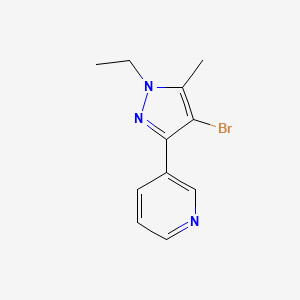
3-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms . This structure is found in many well-established drugs belonging to different categories with diverse therapeutic activities .
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For example, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary greatly depending on the specific compound. For example, 4-Bromopyrazole has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Agent
Compounds with a pyrazole moiety have been studied for their potential in treating parasitic diseases such as leishmaniasis and malaria. For instance, a compound with a similar structure showed potent in vitro activity against Leishmania major promastigote forms .
Inhibitor Synthesis
Pyrazole derivatives are used as starting materials in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors that can target specific proteins or enzymes within biological pathways .
Coordination Chemistry
The bromopyrazole group can react with metal dichlorides to form solid hexacoordinate complexes, which are of interest in coordination chemistry for creating new materials with specific properties .
Molecular Simulation Studies
The structural features of pyrazole derivatives allow them to fit well into active sites of certain enzymes or receptors, which can be studied through molecular simulation for drug design purposes .
Heterocyclic Compound Synthesis
The pyrazole ring is a common motif in heterocyclic compounds, which are crucial in developing new therapeutic agents due to their diverse biological activities .
Regioselective Synthesis
Pyrazole derivatives can be synthesized through regioselective methods, allowing for the creation of variously substituted pyrazoles that can have different biological activities .
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-3-15-8(2)10(12)11(14-15)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRDOUNPFCXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CN=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




